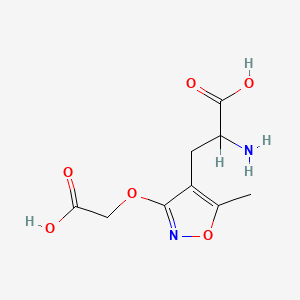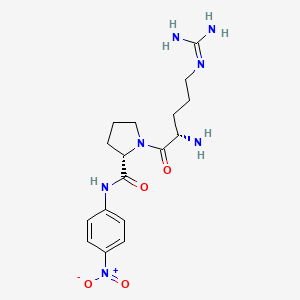
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H25N7O4 and its molecular weight is 391.42. The purity is usually 95%.
BenchChem offers high-quality (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protease Activity Assays
L-Arginyl-L-proline 4-nitroanilide is widely used as a chromogenic substrate in protease activity assays . When hydrolyzed by proteases like trypsin or chymotrypsin, it releases a chromophore (p-nitroaniline), which can be quantitatively measured through colorimetric analysis. This application is crucial in enzymology studies to determine enzyme kinetics and to screen for protease inhibitors.
Enzyme Kinetics and Inhibition Studies
The compound serves as a model substrate to study enzyme kinetics and inhibition . By observing the rate of hydrolysis, researchers can infer the catalytic efficiency of enzymes and the potency of enzyme inhibitors. This is particularly important in the development of pharmaceuticals targeting proteolytic enzymes implicated in diseases.
Pharmaceutical Development
As a substrate analog, H-L-Arg-Pro-pNA aids in the development of new pharmaceuticals . It’s used to test the efficacy of drugs that target proteases, which play a role in various pathological conditions such as cancer, hypertension, and viral infections.
Protein Structure and Folding Studies
The hydrolysis of L-Arginyl-L-proline 4-nitroanilide can be indicative of protein folding patterns . By studying the interaction between this compound and different proteins, researchers can gain insights into protein structure and folding mechanisms, which is fundamental in understanding protein function and stability.
Industrial Enzyme Applications
In industrial processes, this compound can be used to monitor the activity of proteases used in manufacturing . For example, in the food industry, proteases are used to modify proteins to enhance flavor or texture. The use of H-L-Arg-Pro-pNA allows for precise control over these enzymatic processes.
Antitumor Activity Research
L-Arginyl-L-proline 4-nitroanilide has been explored for its potential antitumor properties . Its analogs can inhibit cell growth, and their effects on tumor cells are studied in tissue culture and in vivo models. This research could lead to the development of new anticancer therapies.
Microbial Metabolism Studies
The compound is used to study microbial metabolism, particularly in microorganisms that overproduce L-proline . By using mutants resistant to proline analogs, researchers can explore the regulation of macromolecule synthesis and the metabolic pathways involved in amino acid production.
Chiral Building Blocks in Organic Synthesis
L-Arginyl-L-proline 4-nitroanilide and its derivatives are valuable chiral building blocks in organic synthesis . They are used to construct complex molecules with specific stereochemistry, which is essential in the synthesis of chiral pharmaceuticals.
作用機序
Target of Action
L-Arginyl-L-proline 4-nitroanilide, also known as H-L-Arg-Pro-pNA or (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is primarily targeted towards proteolytic enzymes such as trypsin . These enzymes play a crucial role in protein digestion and regulation of key physiological processes.
Mode of Action
The compound acts as a chromogenic substrate for these enzymes . Upon interaction with the target enzymes, the bond between the arginine and the p-nitroaniline moieties in the compound is hydrolyzed . This hydrolysis releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Biochemical Pathways
The hydrolysis of L-Arginyl-L-proline 4-nitroanilide by proteolytic enzymes is a part of the broader protein digestion pathway. The release of p-nitroaniline can be used to measure the activity of these enzymes, providing insights into the functioning of this pathway .
Pharmacokinetics
The compound’s solubility in acetone and water suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the release of the chromophore p-nitroaniline upon hydrolysis . This can be used as a marker for the activity of proteolytic enzymes, aiding in the study of protein digestion and other physiological processes regulated by these enzymes.
Action Environment
The action of L-Arginyl-L-proline 4-nitroanilide is influenced by environmental factors such as temperature and pH, which can affect enzyme activity and stability. The compound is typically stored at -20°C to maintain its stability .
特性
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFVSMNETWFNX-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

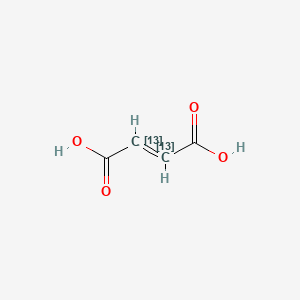

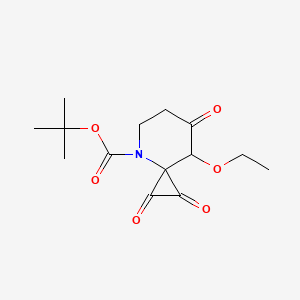
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)

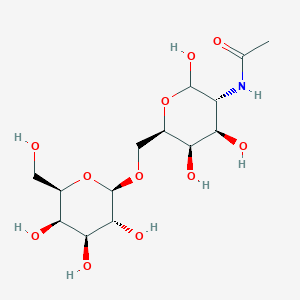
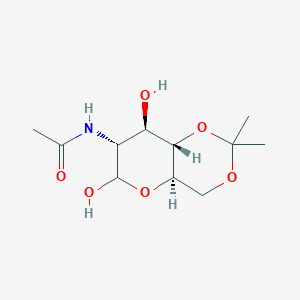
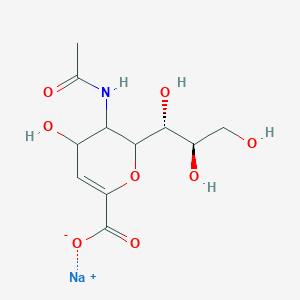
![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)
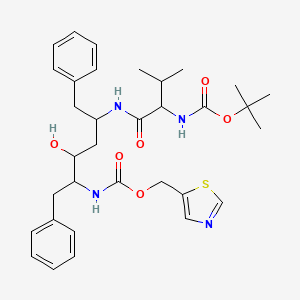
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)

